Ethyl 4-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Description

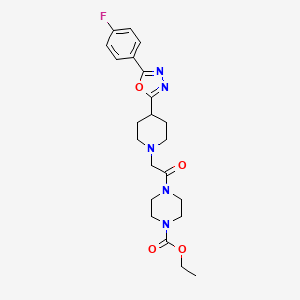

Ethyl 4-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a synthetic compound featuring a hybrid pharmacophore structure. Its core comprises a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a 4-fluorophenyl group. The piperidine is further functionalized via an acetyl spacer to a piperazine ring, which is esterified with an ethyl group at the carboxylate position.

The compound’s synthesis likely involves multi-step reactions, including:

Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate (common in oxadiazole synthesis) .

Coupling of the oxadiazole-piperidine fragment to the piperazine-acetyl unit using reagents such as ethyl bromoacetate or NaBH3CN-mediated reductive amination .

Properties

IUPAC Name |

ethyl 4-[2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN5O4/c1-2-31-22(30)28-13-11-27(12-14-28)19(29)15-26-9-7-17(8-10-26)21-25-24-20(32-21)16-3-5-18(23)6-4-16/h3-6,17H,2,7-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVQPKCNORNPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring and subsequent modifications to introduce piperidine and piperazine moieties. The general synthetic route can be summarized as follows:

- Formation of the Oxadiazole Ring : The initial step involves cyclization reactions between hydrazides and carboxylic acids.

- Piperidine and Piperazine Introduction : Subsequent reactions incorporate piperidine and piperazine groups through acylation or alkylation methods.

- Final Esterification : The final step involves the esterification of the carboxylic acid to form the ethyl ester derivative.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including:

- Mycobacterium tuberculosis : Studies have demonstrated that derivatives of oxadiazoles possess inhibitory effects on mycobacterial enzymes critical for fatty acid biosynthesis, leading to cell lysis .

The compound's structure allows it to interact with key molecular targets in bacterial cells, disrupting their metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms including:

- Induction of Apoptosis : The presence of the oxadiazole moiety has been linked to pro-apoptotic effects in cancer cell lines.

In a study evaluating similar compounds, derivatives showed IC50 values ranging from 3.73 to 40.32 μM against cancer cell lines . The specific activity against different types of cancer cells varies significantly based on structural modifications.

Case Studies

Several studies have highlighted the biological efficacy of oxadiazole derivatives similar to this compound:

- Antitubercular Activity : A series of oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 μM .

- Cytotoxicity Studies : Compounds were tested on human embryonic kidney cells (HEK293), demonstrating low toxicity at therapeutic concentrations . This suggests a favorable safety profile for further development.

Data Tables

| Compound Name | Structure | IC50 (μM) | Target Organism |

|---|---|---|---|

| This compound | Structure | TBD | Mycobacterium tuberculosis |

| Oxadiazole Derivative A | Structure | 3.73 | Cancer Cell Line |

| Oxadiazole Derivative B | Structure | 40.32 | Cancer Cell Line |

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to oxadiazoles. For instance, derivatives of 1,3,4-oxadiazole have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperidine and piperazine groups is believed to enhance the interaction with biological targets involved in cancer progression.

Case Study:

A study demonstrated that oxadiazole derivatives exhibited significant antiproliferative activity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the induction of apoptosis through the modulation of Bcl-2 family proteins .

Antimicrobial Properties

Compounds with oxadiazole structures have also been evaluated for their antimicrobial activities. Ethyl 4-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate may possess similar properties due to its structural analogies.

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Ethyl 4-(...) | Pseudomonas aeruginosa | 8 µg/mL |

Neuropharmacological Applications

The piperidine and piperazine components suggest potential applications in neuropharmacology. Compounds featuring these moieties have been studied for their effects on neurotransmitter systems.

Case Study:

Research indicates that piperazine derivatives can act as serotonin receptor antagonists, which may be beneficial in treating anxiety and depression disorders. The specific interactions of ethyl 4-(...) with serotonin receptors warrant further exploration .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Key Observations:

- Oxadiazole Substituents : The 4-fluorophenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to bulkier groups like 3,4-dimethoxyphenyl or sulfonyl derivatives .

- Piperazine vs. Piperidine : Piperazine-containing analogues (e.g., ) often exhibit stronger CNS activity due to enhanced hydrogen-bonding capacity, whereas piperidine derivatives prioritize steric interactions .

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is predicted to be ~3.2 (estimated via fragment-based methods), higher than polar pyridazine-thio derivatives (LogP ~2.1) but lower than methylsulfonylphenyl analogues (LogP ~4.5) .

- Bioactivity Clustering : Hierarchical clustering of similar compounds (e.g., ) suggests the target compound may cluster with CNS-active agents due to its piperazine-ethyl ester and fluorophenyl motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.